Triethylbromogermane
Overview
Description
Triethylbromogermane, also known as triethylgermanium bromide, is an organogermanium compound with the molecular formula C6H15BrGe. It is a colorless liquid that is used as a reagent, catalyst, and precursor material in various chemical processes. This compound is particularly noted for its applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Scientific Research Applications
Triethylbromogermane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Biology: Research into its potential biological activity and toxicity is ongoing, with some studies exploring its effects on cellular processes.
Medicine: Investigations into its potential use in pharmaceuticals, particularly in drug delivery systems and as a component in medicinal chemistry.
Mechanism of Action
Target of Action
Triethylbromogermane, also known as Bromotriethylgermane, is an organogermanium compound. It’s known that organogermanium compounds can interact with a variety of biological molecules due to their unique chemical properties .
Mode of Action
A study suggests that a radical chain mechanism is proposed for the reaction of triethylgermane with dialkylmercury compounds . This suggests that this compound might interact with its targets through a radical chain mechanism, leading to changes in the targets’ function or structure .
Biochemical Pathways
Organogermanium compounds are known to participate in various chemical reactions, suggesting that they could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
Like other organogermanium compounds, it’s likely that its bioavailability is influenced by factors such as its chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
Given its potential radical chain mechanism of action, it’s plausible that it could induce changes in the function or structure of its targets, leading to downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, its reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemical species . Furthermore, its efficacy could be influenced by the physiological condition of the individual, including factors such as the individual’s metabolic state and the presence of other biochemical molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylbromogermane can be synthesized through the reaction of triethylgermane with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C2H5)3GeH + Br2 → (C2H5)3GeBr + HBr
The reaction is carried out in an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Triethylbromogermane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to triethylgermane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form germanium dioxide and other oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. The reactions are performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include triethylgermane derivatives with various functional groups.
Reduction: The primary product is triethylgermane.
Oxidation: Major products include germanium dioxide and other oxidized germanium species.
Comparison with Similar Compounds
Similar Compounds
Triethylgermane: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
Triethylsilane: Contains silicon instead of germanium, leading to different chemical reactivity and applications.
Triethylstannane: Contains tin instead of germanium, with distinct properties and uses in organic synthesis.
Uniqueness
Triethylbromogermane is unique due to the presence of both the bromine atom and the germanium center, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
bromo(triethyl)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPPRJFGNCDPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrGe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346317 | |
Record name | Triethylbromogermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-10-3 | |
Record name | Bromotriethylgermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylbromogermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Based on the reactivity of Triethylgermyllithium with multiple bonds [, ], can we expect Triethylbromogermane to participate in similar reactions? If so, what modifications might be necessary?
A1: While both compounds contain the Triethylgermyl group (Et3Ge-), their reactivity differs significantly. Triethylgermyllithium, with its highly polarized Ge-Li bond, acts as a strong nucleophile, readily adding across multiple bonds [, ]. In contrast, this compound possesses a Ge-Br bond, which is less polarized and less reactive towards nucleophilic additions.
Q2: Considering the potential applications of Triethylgermyllithium in synthesizing organogermanium compounds [, ], could this compound serve as a precursor for accessing similar or novel structures?
A2: Absolutely. This compound, with its reactive Ge-Br bond, presents a versatile precursor for synthesizing various organogermanium compounds. While Triethylgermyllithium excels in direct additions to multiple bonds [, ], this compound opens avenues for other valuable transformations:
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